molecular formula C26H41NO2 B12294502 (1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one

(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one

Cat. No.: B12294502
M. Wt: 399.6 g/mol
InChI Key: NZZQZWQHKWTQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buxbodine B is a natural alkaloid isolated from the herbs of Buxus bodinieri Levl. It is a triterpenoid alkaloid with the molecular formula C26H41NO2 and a molecular weight of 399.62. This compound has been found to exhibit weak anti-acetylcholinesterase activity, making it of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buxbodine B is primarily isolated from natural sources, specifically from the herbs of Buxus bodinieri Levl. The isolation process involves extraction using organic solvents followed by purification through chromatographic techniques.

Industrial Production Methods

Industrial production of Buxbodine B involves large-scale extraction from Buxus bodinieri Levl. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents such as methanol or ethanol. The extract is then subjected to various purification steps, including column chromatography, to obtain high-purity Buxbodine B.

Chemical Reactions Analysis

Types of Reactions

Buxbodine B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Buxbodine B. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Buxbodine B has several scientific research applications, including:

Mechanism of Action

Buxbodine B exerts its effects primarily through its weak anti-acetylcholinesterase activity. It inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, Buxbodine B increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is of interest in the study of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Buxbodine D: Another alkaloid isolated from Buxus bodinieri Levl with similar structural features.

    Cyclovirobuxine: A related alkaloid with similar biological activities.

    Pachyaximine A: A triterpenoid alkaloid with comparable properties.

    Pachysamine M: Another triterpenoid alkaloid with similar structural characteristics.

    Axillaridine A: A structurally related compound with similar bioactivity.

    Buxtamine: An alkaloid with similar pharmacological properties.

Uniqueness

Buxbodine B is unique due to its specific molecular structure and its weak anti-acetylcholinesterase activity. While other similar compounds may exhibit stronger activity or different pharmacological properties, Buxbodine B’s specific activity profile makes it a valuable compound for targeted research in neurodegenerative diseases and other therapeutic areas .

Properties

Molecular Formula

C26H41NO2

Molecular Weight

399.6 g/mol

IUPAC Name

15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one

InChI

InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3

InChI Key

NZZQZWQHKWTQRO-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C

Origin of Product

United States

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